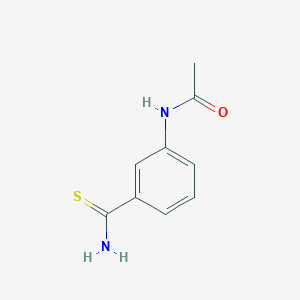

N-(3-carbamothioylphenyl)acetamide

Description

N-(3-carbamothioylphenyl)acetamide is a chemical compound with the molecular formula C9H10N2OS. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a carbamothioyl group attached to a phenyl ring, which is further connected to an acetamide group.

Properties

IUPAC Name |

N-(3-carbamothioylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-6(12)11-8-4-2-3-7(5-8)9(10)13/h2-5H,1H3,(H2,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKXWEATJHSISZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamothioylphenyl)acetamide typically involves the reaction of 3-aminothiophenol with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: 3-aminothiophenol is reacted with acetic anhydride in the presence of a base such as pyridine.

Step 2: The reaction mixture is heated to promote the formation of N-(3-carbamothioylphenyl)acetamide.

Step 3: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(3-carbamothioylphenyl)acetamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamothioylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbamothioyl group to a thiol group.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-(3-carbamothioylphenyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Acts as a chelating agent for the detection of metal ions in biological samples.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of fluorescent chemosensors for environmental monitoring.

Mechanism of Action

The mechanism of action of N-(3-carbamothioylphenyl)acetamide involves its interaction with specific molecular targets. For example, as a chelating agent, it binds to metal ions, forming stable complexes. This interaction can lead to changes in the fluorescence properties of the compound, making it useful for detecting metal ions in various samples. The molecular pathways involved in its biological activities are still under investigation, but it is believed to interfere with cellular processes by binding to metal ions essential for enzymatic functions.

Comparison with Similar Compounds

N-(3-carbamothioylphenyl)acetamide can be compared with other similar compounds, such as:

N-(4-carbamothioylphenyl)acetamide: Similar structure but with the carbamothioyl group attached to the para position of the phenyl ring.

N-(3-carbamothioylphenyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N-(3-carbamothioylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. Its ability to act as a chelating agent and its potential therapeutic properties make it a valuable compound in scientific research.

Biological Activity

N-(3-carbamothioylphenyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

N-(3-carbamothioylphenyl)acetamide has the chemical formula C₉H₁₀N₂OS. Its structure includes a carbamothioyl group attached to a phenyl ring and an acetamide moiety, which contributes to its biological properties.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that certain acetamide derivatives demonstrate effective inhibition against various bacterial strains. The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit key metabolic pathways.

Table 1: Antimicrobial Activity of Acetamide Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| N-(3-carbamothioylphenyl)acetamide | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

These results suggest that N-(3-carbamothioylphenyl)acetamide may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens.

2. Anticancer Properties

The anticancer potential of N-(3-carbamothioylphenyl)acetamide is supported by studies indicating that related compounds can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or modulation of signaling pathways critical for cell survival.

Case Study: Induction of Apoptosis

A study investigated the effects of various acetamide derivatives on cancer cell lines. Results showed that treatment with N-(3-carbamothioylphenyl)acetamide resulted in:

- Increased apoptosis rates in MCF-7 breast cancer cells.

- Downregulation of anti-apoptotic proteins such as Bcl-2.

- Upregulation of pro-apoptotic factors like Bax.

The study concluded that the compound could be a promising candidate for further development as an anticancer agent.

The biological activity of N-(3-carbamothioylphenyl)acetamide can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, thereby exerting antimicrobial and anticancer effects.

- Receptor Modulation: Interaction with cellular receptors can alter signal transduction pathways, affecting cell proliferation and survival.

- Induction of Oxidative Stress: By generating reactive oxygen species (ROS), the compound can induce stress responses leading to apoptosis in cancer cells.

Safety and Toxicity

Toxicological assessments are crucial for evaluating the safety profile of N-(3-carbamothioylphenyl)acetamide. Preliminary studies have indicated low cytotoxicity in normal cell lines, suggesting a favorable therapeutic index. However, comprehensive toxicity studies are necessary to confirm these findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.